
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid is an organic compound with a unique stereochemistry, characterized by the presence of a methoxy group and a carboxylic acid group on a cyclohexane ring The compound’s stereochemistry is denoted by the (1R,3R) configuration, indicating the specific spatial arrangement of its substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Methoxycyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as a starting material. The cyclohexanone undergoes a series of reactions, including methoxylation and carboxylation, to introduce the methoxy and carboxylic acid groups at the desired positions. The reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to control the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction parameters, leading to higher purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, (1R,3R)-3-Methoxycyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid, (1R,3R)-3-Methoxycyclohexanol, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1R,3R)-3-Methoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis, receptor activation or inhibition, and modulation of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3S)-3-Methoxycyclohexane-1-carboxylic acid
- (1S,3R)-3-Methoxycyclohexane-1-carboxylic acid
- (1S,3S)-3-Methoxycyclohexane-1-carboxylic acid
Uniqueness
(1R,3R)-3-Methoxycyclohexane-1-carboxylic acid is unique due to its specific (1R,3R) stereochemistry, which imparts distinct chemical and biological properties. This configuration can lead to different reactivity and interactions compared to its stereoisomers, making it valuable in stereoselective synthesis and research applications .
Propriétés
Numéro CAS |
73873-54-8 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(1R,3R)-3-methoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1 |
Clé InChI |
KAWNRNMMEKTYGM-RNFRBKRXSA-N |
SMILES isomérique |
CO[C@@H]1CCC[C@H](C1)C(=O)O |
SMILES canonique |
COC1CCCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)
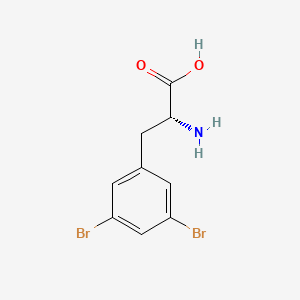

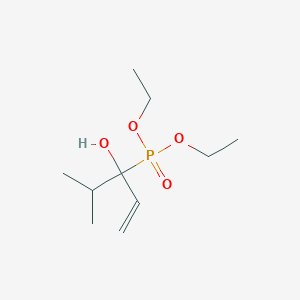

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B12279606.png)
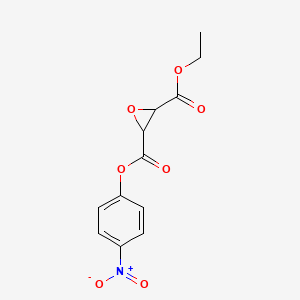
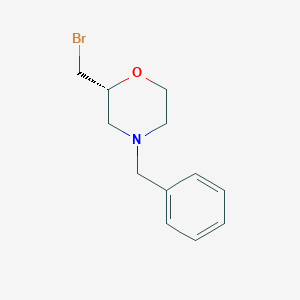

![N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt](/img/structure/B12279620.png)
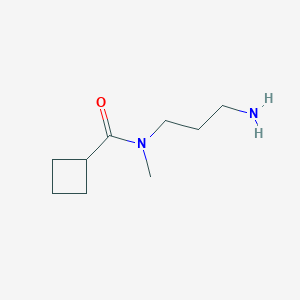
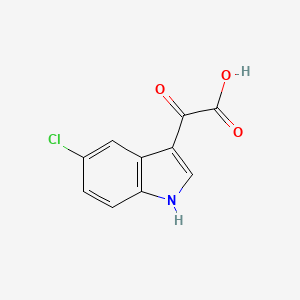

![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
